![molecular formula C13H19N3O3 B2823966 2-Ethoxy-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2034318-18-6](/img/structure/B2823966.png)
2-Ethoxy-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2000 by researchers at Merck Research Laboratories and has since been used extensively in scientific research.
Aplicaciones Científicas De Investigación
Catalytic Applications
2-Ethoxy-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one, due to its structural features, can be involved in the synthesis of palladium complexes that show high catalytic activities. For instance, palladium(II) complexes with (imino)pyridine ligands bearing similar structural motifs have been synthesized and shown to be effective catalysts in ethylene dimerization processes. These complexes, when activated with methylaluminoxane (MAO), demonstrate significant catalytic efficiencies, indicating their potential utility in industrial polymerization and alkene dimerization reactions (Nyamato, Ojwach, & Akerman, 2015).
Electrochromic Materials
Compounds with pyrrole and pyridine units, akin to the this compound structure, are explored for their electrochromic properties. N-substituted poly(bis-pyrrole) films, for example, exhibit reversible electrochromic behavior, transitioning between various colors upon oxidation and reduction. Such materials are promising for applications in smart windows, displays, and other devices requiring reversible optical properties (Mert, Demir, & Cihaner, 2013).
Molecular Electronics
The dibranched, heterocyclic "push-pull" chromophores that incorporate pyrrole and pyridine moieties, similar to those in this compound, have been utilized in the fabrication of electrooptic films. These films are critical in the development of molecular electronics and photonics, showcasing the potential of such compounds in advancing optical and electrooptic technologies (Facchetti et al., 2006).
Antimicrobial Activity
Pyrimidine analogs, including structures resembling this compound, have shown inhibitory effects on bacterial growth, such as Bacillus subtilis. This suggests potential applications of such compounds in the development of new antimicrobial agents, which could address the growing concern of antibiotic resistance (Raugei et al., 1981).
Polymer Science
Electrochromic polymers based on dithienylpyrroles, with structural elements related to this compound, are investigated for their application in high-contrast electrochromic devices. These polymers demonstrate significant changes in transmittance upon oxidation, indicating their usefulness in creating energy-efficient, color-changing materials for various technological applications (Su, Chang, & Wu, 2017).
Propiedades
IUPAC Name |
2-ethoxy-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-18-9-13(17)16-7-5-11(8-16)19-12-4-6-14-10(2)15-12/h4,6,11H,3,5,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDTXKCJFPTMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(C1)OC2=NC(=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

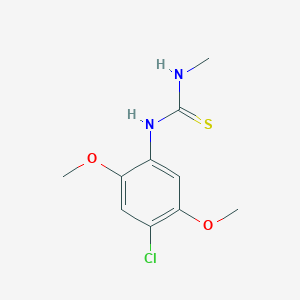
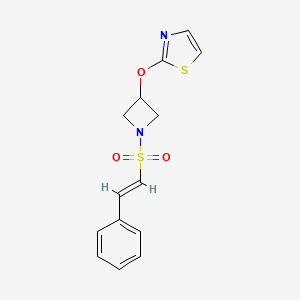
![N-(furan-2-ylmethyl)-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2823885.png)
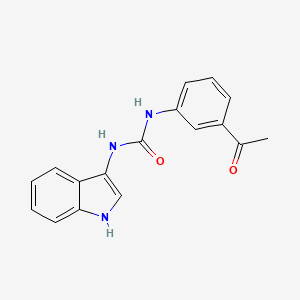
![6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2823887.png)
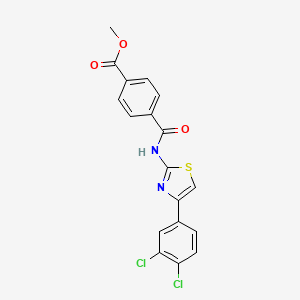
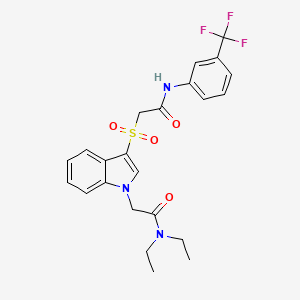
![1-(3-chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2823893.png)
![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2823894.png)
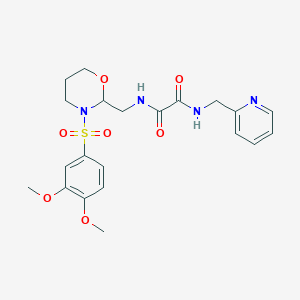
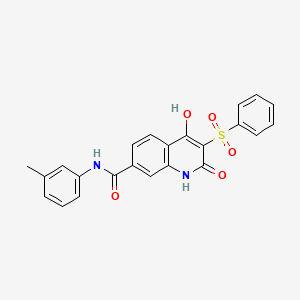
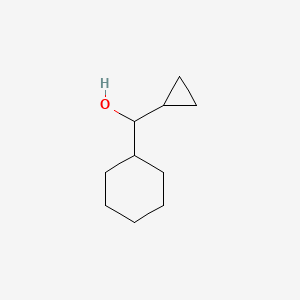
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2823905.png)
